molecular formula C5H13N B046697 N-Ethylisopropylamine CAS No. 19961-27-4

N-Ethylisopropylamine

Cat. No. B046697
CAS RN: 19961-27-4
M. Wt: 87.16 g/mol
InChI Key: RIVIDPPYRINTTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Ethylisopropylamine has been synthesized through various methods, including the straightforward catalyzed multicomponent bicyclization reaction developed by Man et al. (2017), which involves the formation of furo[2,3-b]pyrrole derivatives. This method exemplifies the utility of N-Ethylisopropylamine in facilitating complex reactions, leading to the formation of multiple chemical bonds in a one-pot operation (Man et al., 2017). Additionally, Yuan-yuan (2003) described the preparation of N,N-Diisopropylethylamine, a closely related compound, from diisopropylamine and diethyl sulfate, showcasing the versatility in synthesizing amine derivatives under optimized conditions (Yuan-yuan, 2003).

Molecular Structure Analysis

The molecular structure of N-Ethylisopropylamine and its derivatives has been explored through various analytical techniques. Yang et al. (2009) investigated trialkylamines, revealing that certain derivatives are more planar at nitrogen than previously thought. This finding highlights the intricate structural nuances of N-Ethylisopropylamine derivatives and their potential impact on reactivity and molecular interactions (Yang et al., 2009).

Chemical Reactions and Properties

N-Ethylisopropylamine participates in various chemical reactions, exemplified by its role in the chemo-, regio-, and stereoselective construction of complex molecules. Its reactivity has been leveraged in the synthesis of highly substituted 2,3-dihydroisoxazoles, demonstrating its utility as a versatile reagent in organic synthesis (Yu et al., 2010).

Physical Properties Analysis

The physical properties of N-Ethylisopropylamine, such as boiling point, melting point, and solubility, play a crucial role in its application in chemical synthesis. These properties influence its behavior in reaction mixtures and its compatibility with various solvents and reactants. The planarity and structural characteristics, as discussed by Yang et al. (2009), also impact its physical behavior and interactions with other molecules (Yang et al., 2009).

Chemical Properties Analysis

The chemical properties of N-Ethylisopropylamine, including its basicity, nucleophilicity, and ability to form stable complexes with various reactants, are fundamental to its wide range of applications in organic synthesis. The study by Eugene et al. (1994) on the reactions of sulfur dioxide and N-Ethylisopropylamine illustrates the compound's reactivity and its potential to engage in diverse chemical transformations (Eugene et al., 1994).

Scientific Research Applications

  • A study by Wang, Ye, Zuo, and Luo (2015) in the Journal of Molecular Liquids highlights the use of a novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid, which effectively catalyzes the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives in water with excellent yields (Wang, Ye, Zuo, & Luo, 2015).

  • Di Yuan-yuan (2003) described a synthesis process for N,N-Diisopropylethylamine (DIPEA), a derivative of diisopropylamine (DIPA), with a mole yield of 81.4% in the publication "Fine chemicals" (Di Yuan-yuan, 2003).

  • Noggle, Deruiter, and Long (1986) in the Journal - Association of Official Analytical Chemists discussed the synthesis and identification of the N-ethyl homolog (MDEA) of MDA using spectrophotometric and chromatographic methods, aiding in federal control of the drug (Noggle, Deruiter, & Long, 1986).

  • Senthamarai et al. (2018) presented a cost-efficient reductive amination process for the selective synthesis of N-methylated and N-alkylated amines using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts in ChemCatChem (Senthamarai et al., 2018).

  • Andersen (1995) in the International Journal of Toxicology assessed the safety of Diisopropylamine as a cosmetic ingredient, noting it should not be used in products containing N-nitrosating agents due to potential nitrosamine formation (Andersen, 1995).

  • Yang, Szafraniec, Beaudry, and Rohrbaugh (1990) in the Journal of the American Chemical Society explored oxidative detoxification of VX and its phosphonothiolate derivatives by peroxygen compounds, showing potential for reducing the neurotoxic effects of VX (Yang, Szafraniec, Beaudry, & Rohrbaugh, 1990).

Safety And Hazards

N-Ethylisopropylamine is highly flammable and causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

N-ethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4-6-5(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVIDPPYRINTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066547
Record name 2-Propanamine, N-ethyl-
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylisopropylamine

CAS RN

19961-27-4
Record name N-Ethyl-2-propanamine
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Record name Isopropylethylamine
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Record name N-Ethylisopropylamine
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Record name 2-Propanamine, N-ethyl-
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Record name 2-Propanamine, N-ethyl-
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Record name N-ethylisopropylamine
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Record name ISOPROPYLETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
R del Campo, JJ Criado, R Gheorghe… - Journal of Inorganic …, 2004 - Elsevier
… The inhibition value of 2b (88.08%) was higher than those of the ligand alone and of the other two complexes of N-ethylisopropylamine derivative; however, inhibition by 1b, complexed …
Number of citations: 80 www.sciencedirect.com
L Yun, L Zhen, Z Wang, X Fu - Journal of Porphyrins and …, 2014 - World Scientific
… However, since the N-dealkylation product of N-ethylisopropylamine was difficult to measure by either 1H NMR or GC method, the corresponding imine product was used to calculate …
Number of citations: 12 www.worldscientific.com
L Catoire, V Naudet - Journal of physical and chemical reference data, 2004 - pubs.aip.org
A simple empirical equation is presented for the estimation of closed-cup flash points for pure organic liquids. Data needed for the estimation of a flash point (FP) are the normal boiling …
Number of citations: 123 pubs.aip.org
J Bartoň, M Hrubeš, M Kašpar… - Collection of …, 1983 - cccc.uochb.cas.cz
The effect was studied of the structure of the amine on the course of linear anionic-coordination dimerization of isoprene (2-methyl-1,3-butadiene) to β-myrcene (3-methylene-7-methyl-1,…
Number of citations: 4 cccc.uochb.cas.cz
E Rodriguez-Fernandez, JL Manzano, JJ Benito… - Journal of inorganic …, 2005 - Elsevier
… and Pt(II); 22, a ligand derived from N-ethylisopropylamine; 24, 26 and 28, complexes of Ni(II)… and of the other two complexes of N-ethylisopropylamine derivative; however, inhibition by (…
Number of citations: 195 www.sciencedirect.com
CP The, TAD Thi, TP Hoang, QA Ngo, DT Doan… - Bioorganic & Medicinal …, 2014 - Elsevier
… mixture of N,O-dimethylhydroxylamine hydrochloride, 1-ethyl-3-(3-dimethylaminoproryl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in the presence of N-ethylisopropylamine (…
Number of citations: 5 www.sciencedirect.com
AC Barrios Sosa, R Conway… - … Process Research & …, 2011 - ACS Publications
… under the reaction conditions, the reaction of N-ethylisopropylamine with phosgene (3) was … (b) Product mixture obtained from the reaction of N-ethylisopropylamine with phosgene (3). …
Number of citations: 17 pubs.acs.org
JC Traeger - The Journal of Physical Chemistry A, 2007 - ACS Publications
… Although methyl loss from ionized N-ethylisopropylamine has a well-defined AE 298 of 8.61 ± 0.01 eV with no competitive shift, there is a small calculated reverse activation energy of 9 …
Number of citations: 9 pubs.acs.org
DT Doan, THN Thi, TP Thi, THV Thi, M Jean… - univ-rennes.hal.science
… mixture of N,O-dimethylhydroxylamine hydrochloride, 1-ethyl-3-(3-dimethylaminoproryl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in the presence of N-ethylisopropylamine (…
Number of citations: 2 univ-rennes.hal.science
S Saeed, KS Ahmed, N Rashid, MA Malik, P O'Brien… - Polyhedron, 2015 - Elsevier
… 3,5-Dinitrobenzoyl chloride, ammonium thiocyanate, 4-nitrobenzoyl chloride, nickel acetate, di-n-propylamine, N-ethylbutylamine, N-ethylisopropylamine and N-hexylmethylamine were …
Number of citations: 19 www.sciencedirect.com

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